Sulfo-Cy5-acid
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Overview
Description
Sulfo-Cy5-acid, also known as sulfo-Cyanine5 carboxylic acid, is a water-soluble fluorescent dye. It is part of the cyanine dye family, which is widely used in various scientific fields due to its excellent spectral properties, including high molar absorptivity and fluorescence quantum yield. This compound is particularly valued for its ability to label peptides, proteins, and oligonucleotides for fluorescence imaging and other biochemical analyses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfo-Cy5-acid typically involves the reaction of an indolium salt with malonaldehyde dianilide hydrochloride in acetic anhydride at elevated temperatures. The key intermediate, indoleninium-5-sulfonate, is prepared from 4-hydrazinobenzenesulfonic acid hemihydrate and 3-methyl-2-butanone through a conventional Fischer indole synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography-mass spectrometry (HPLC-MS), to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cy5-acid undergoes various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can react with primary amines in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide) to form stable amide bonds.
Conjugation Reactions: The azide group of this compound can be conjugated with terminal alkynes in the presence of a copper (I) catalyst or with cycloalkynes in a copper-free strain-promoted reaction.
Common Reagents and Conditions
Common reagents used in these reactions include EDC, DCC, and copper (I) catalysts. The reactions are typically carried out in aqueous or organic solvents, depending on the specific requirements of the reaction .
Major Products
The major products formed from these reactions are typically labeled biomolecules, such as peptides, proteins, and oligonucleotides, which are used in various fluorescence-based biochemical analyses .
Scientific Research Applications
Sulfo-Cy5-acid has a wide range of scientific research applications, including:
Mechanism of Action
Sulfo-Cy5-acid exerts its effects through its fluorescent properties. The sulfonate groups enhance the water solubility of the dye and reduce fluorescence quenching, which can arise from dye-dye interactions . The dye absorbs light at a specific wavelength and emits light at a longer wavelength, allowing it to be used as a fluorescent label in various applications .
Comparison with Similar Compounds
Sulfo-Cy5-acid is part of the cyanine dye family, which includes other compounds such as Cy3, Cy3.5, Cy5, Cy5.5, Cy7, and Cy7.5. These dyes differ in the length of their polymethine chains, which affects their spectral properties. For example, Cy3 dyes emit visible light, while Cy5 dyes emit in the near-infrared region . This compound is unique due to its high water solubility and reduced fluorescence quenching, making it particularly suitable for labeling biomolecules in aqueous environments .
Similar Compounds
Cy3: A trimethine cyanine dye that emits visible light.
Cy3.5: A benzo-fused trimethine cyanine dye with slightly different spectral properties.
Cy5: A pentamethine cyanine dye that emits in the near-infrared region.
Cy5.5: A benzo-fused pentamethine cyanine dye with enhanced spectral properties.
Cy7: A heptamethine cyanine dye that emits in the near-infrared region.
Cy7.5: A benzo-fused heptamethine cyanine dye with further enhanced spectral properties.
This compound stands out among these compounds due to its superior water solubility and reduced fluorescence quenching, making it highly effective for various scientific applications .
Properties
Molecular Formula |
C33H40N2O8S2 |
---|---|
Molecular Weight |
656.8 g/mol |
IUPAC Name |
(2Z)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C33H40N2O8S2/c1-6-34-27-18-16-23(44(38,39)40)21-25(27)32(2,3)29(34)13-9-7-10-14-30-33(4,5)26-22-24(45(41,42)43)17-19-28(26)35(30)20-12-8-11-15-31(36)37/h7,9-10,13-14,16-19,21-22H,6,8,11-12,15,20H2,1-5H3,(H2-,36,37,38,39,40,41,42,43) |
InChI Key |
HPICMEGAGMPYID-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C |
Origin of Product |
United States |
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